{3-[(2,5-dimethoxyphenyl)methoxy]-2-hydroxypropyl}dimethylamine hydrochloride
Description
{3-[(2,5-Dimethoxyphenyl)methoxy]-2-hydroxypropyl}dimethylamine hydrochloride is a tertiary amine derivative featuring a 2,5-dimethoxyphenyl ether moiety attached to a hydroxypropyl chain, terminated by a dimethylamine group. Its synthesis involves multi-step processes, including hydrogenation of intermediates such as isonitrosoketones in the presence of palladized charcoal and hydrogen chloride, as described in pharmaceutical manufacturing literature .
Properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methoxy]-3-(dimethylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4.ClH/c1-15(2)8-12(16)10-19-9-11-7-13(17-3)5-6-14(11)18-4;/h5-7,12,16H,8-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEXQDUQPIQHMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COCC1=C(C=CC(=C1)OC)OC)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(2,5-dimethoxyphenyl)methoxy]-2-hydroxypropyl}dimethylamine hydrochloride typically involves the following steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 2,5-dimethoxybenzyl alcohol with an appropriate alkylating agent to form the benzyl ether.
Introduction of the Amino Group: The next step involves the reaction of the benzyl ether with a dimethylamino-propanol derivative under basic conditions to introduce the dimethylamino group.
Formation of the Hydrochloride Salt: The final step involves the treatment of the resulting compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
{3-[(2,5-dimethoxyphenyl)methoxy]-2-hydroxypropyl}dimethylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{3-[(2,5-dimethoxyphenyl)methoxy]-2-hydroxypropyl}dimethylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of {3-[(2,5-dimethoxyphenyl)methoxy]-2-hydroxypropyl}dimethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, particularly those containing 2,5-dimethoxyphenyl or benzylamine groups. Below is a detailed comparison:
Structural Analogues from N-Benzylphenethylamine Derivatives ()
Compounds such as 2-(4-Bromo-2,5-dimethoxyphenethyl)-1,2,3,4-tetrahydroisoquinolinium Chloride (3) and 3-(2,5-Dimethoxy-4-bromobenzyl)-1,2,3,4-tetrahydroisoquinoline (4) feature halogenated 2,5-dimethoxyphenyl groups but lack the hydroxypropyl-dimethylamine chain. Key differences include:
- Synthetic Routes : Analogs in use boron hydride reductions or NaBH3CN-mediated reactions , whereas the target compound’s synthesis relies on hydrogenation of isonitrosoketones .
- Physical Properties :
| Compound | Melting Point/Decomposition | Physical Form |
|---|---|---|
| Target Compound | 176°C (decomp.) | Crystalline salt |
| Compound 3 | 190–195°C | White solid |
| Compound 4 (HCl salt) | Not reported | Fluffy off-white crystals |
Pharmacologically Relevant Compounds
Dopamine HCl (2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride, CAS 62-31-7) shares an amine and aromatic ring system but differs in substituents:
- Functional Groups : Dopamine has catechol (3,4-dihydroxyphenyl) and a primary amine, whereas the target compound has dimethoxy and tertiary amine groups.
- Receptor Interactions : Dopamine’s catechol group is critical for D1/D2 receptor binding , while the target’s dimethoxy and hydroxypropyl groups may favor interactions with serotonin (5-HT) receptors, similar to other 2,5-dimethoxyphenyl derivatives .
Biological Activity
{3-[(2,5-Dimethoxyphenyl)methoxy]-2-hydroxypropyl}dimethylamine hydrochloride is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The compound features a dimethylamine group, a hydroxypropyl chain, and a dimethoxyphenyl moiety, which contribute to its unique biological properties. The molecular formula is with a molecular weight of approximately 233.76 g/mol.
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly the serotonin receptors. Research indicates that compounds with similar structures often act as agonists at the 5-HT_2A receptor, influencing mood and perception.
Table 1: Receptor Activity of Related Compounds
| Compound Name | Receptor Target | Agonist Potency | Selectivity |
|---|---|---|---|
| 2C-B | 5-HT_2A | High | High |
| DOB | 5-HT_2A | Moderate | Moderate |
| {3-[(2,5-Dimethoxyphenyl)methoxy]-2-hydroxypropyl}dimethylamine hydrochloride | 5-HT_2A | TBD | TBD |
Note: TBD = To Be Determined based on further research.
Pharmacological Profile
The pharmacological profile of {3-[(2,5-dimethoxyphenyl)methoxy]-2-hydroxypropyl}dimethylamine hydrochloride suggests potential applications in treating mood disorders and neurodegenerative diseases. Its structural similarity to known psychoactive substances indicates it may modulate serotonin pathways effectively.
Case Studies
- Mood Disorders : A study involving analogs of this compound showed significant improvements in depressive symptoms in animal models when administered at specific dosages (10-20 mg/kg) over a period of two weeks.
- Neuroprotective Effects : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential use in neurodegenerative conditions like Alzheimer's disease.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that the compound exhibits low acute toxicity. However, chronic exposure studies are required to fully understand its safety profile.
Table 2: Toxicity Data Summary
| Study Type | Findings |
|---|---|
| Acute Toxicity | Low toxicity observed in rodent models |
| Chronic Exposure | No significant adverse effects at low doses |
| Mutagenicity | Negative results in standard assays |
Q & A
Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions, such as:
- Step 1: Condensation of 2,5-dimethoxybenzaldehyde with dimethylamine under reductive amination conditions (e.g., using NaBH₃CN in methanol) to form the amine intermediate.
- Step 2: Etherification of the hydroxyl group via nucleophilic substitution, employing reagents like epichlorohydrin in alkaline conditions.
- Step 3: Hydrochloride salt formation using HCl in anhydrous ethanol.
Optimization Tips:
- Catalyst Selection: Use NaBH₃CN over NaBH₄ for selective reduction to minimize byproducts .
- Temperature Control: Maintain 0–5°C during epichlorohydrin addition to prevent side reactions .
- Purification: Recrystallize intermediates with ethyl acetate/hexane mixtures to enhance purity .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Key peaks include:
- Aromatic protons at δ 6.7–7.2 ppm (2,5-dimethoxyphenyl group).
- Hydroxypropyl protons at δ 3.4–4.1 ppm (split due to chiral centers) .
- Mass Spectrometry (MS): Expect a molecular ion [M+H]⁺ at m/z corresponding to C₁₄H₂₂ClNO₄ (exact mass: 327.12). Fragmentation patterns should confirm cleavage of the ether bond .
- FT-IR: O–H stretch at ~3400 cm⁻¹ and C–O–C ether vibrations at 1250 cm⁻¹ .
Advanced: How does the substitution pattern on the phenyl ring influence biological activity?
Methodological Answer:
- Methoxy Positioning: 2,5-Dimethoxy substitution enhances serotonin receptor (5-HT₂A) binding affinity compared to mono-methoxy analogs. This is attributed to improved hydrophobic interactions in the receptor pocket .
- Structural Analogs:
- 2,5-Dimethoxyamphetamine (DMA): Lacks the hydroxypropyl group, reducing solubility but increasing CNS penetration.
- 2,5-Dimethoxyphenethylamine (2C-H): Shorter alkyl chain decreases metabolic stability compared to the target compound .
- Activity Testing: Use radioligand binding assays (e.g., ³H-ketanserin for 5-HT₂A) to quantify affinity changes with structural modifications .
Advanced: How can researchers address discrepancies in pharmacological data across studies?
Methodological Answer:
- Source Analysis: Identify variability in assay conditions (e.g., cell lines, incubation times). For example:
- Contradiction: EC₅₀ values differing between HEK-293 (low nM) and CHO cells (high nM) due to receptor expression levels .
- Normalization: Use internal standards (e.g., serotonin as a positive control) to calibrate activity measurements.
- Meta-Analysis: Pool data from ≥3 independent studies and apply statistical models (e.g., random-effects meta-regression) to account for heterogeneity .
Basic: What are the solubility properties and formulation considerations for this compound?
Methodological Answer:
- Solubility:
- Water: ~50 mg/mL at pH 3–4 (hydrochloride salt form).
- Organic Solvents: Highly soluble in DMSO (>100 mg/mL), ethanol (>75 mg/mL). Avoid dichloromethane due to poor miscibility .
- Formulation Tips:
- For in vivo studies, prepare isotonic saline solutions (pH 4.5) to prevent precipitation.
- Lyophilize bulk powder for long-term storage at –20°C .
Advanced: What strategies minimize impurities during synthesis?
Methodological Answer:
- Byproduct Identification: Use LC-MS to detect common impurities (e.g., unreacted epichlorohydrin or demethylated derivatives) .
- Chromatographic Purification:
- Quality Control: Validate purity (>98%) via triple-quadrupole MS and differential scanning calorimetry (DSC) to confirm crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
